3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688510
InChI: InChI=1S/C12H16N4/c1-2-7-16-11(5-1)14-15-12(16)8-10-4-3-6-13-9-10/h1-2,5,7,10,13H,3-4,6,8-9H2
SMILES:
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine

CAS No.:

Cat. No.: VC16688510

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine -

Specification

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
IUPAC Name 3-(piperidin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C12H16N4/c1-2-7-16-11(5-1)14-15-12(16)8-10-4-3-6-13-9-10/h1-2,5,7,10,13H,3-4,6,8-9H2
Standard InChI Key SFVJAVLMNPHPFP-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)CC2=NN=C3N2C=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture and Bonding Patterns

The compound features a triazolo[4,3-a]pyridine scaffold fused to a piperidine ring via a methylene bridge. The triazolopyridine system consists of a pyridine ring annulated with a 1,2,4-triazole moiety, creating a planar, aromatic structure that enhances π\pi-π\pi stacking interactions with biological targets. The piperidine subunit adopts a chair conformation, with the methylene linker at the 3-position introducing spatial flexibility. This hybrid architecture balances rigidity and rotational freedom, optimizing binding to both flat enzymatic pockets and deeper hydrophobic cavities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H16N4\text{C}_{12}\text{H}_{16}\text{N}_{4}
Molecular Weight216.28 g/mol
IUPAC Name3-(piperidin-3-ylmethyl)-[1, triazolo[4,3-a]pyridine
Canonical SMILESC1CC(CNC1)CC2=NN=C3N2C=CC=C3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Electronic and Stereochemical Features

Density functional theory (DFT) calculations for analogous triazolopyridines reveal a highest occupied molecular orbital (HOMO) localized on the triazole ring and a lowest unoccupied molecular orbital (LUMO) distributed across the pyridine system, suggesting nucleophilic reactivity at the triazole and electrophilic susceptibility at the pyridine. The piperidine’s lone pair on the nitrogen atom contributes to basicity (pKa9.2\text{p}K_a \approx 9.2), enabling protonation under physiological conditions and enhancing water solubility in salt forms .

Synthesis and Chemical Modification

Cyclization Strategies

A pivotal synthesis route involves 5-exo-dig cyclization, as demonstrated for related triazolopyridine-phosphonate derivatives . Starting from 2-hydrazinylpyridine and chloroethynyl precursors, this method achieves ring closure at 80–100°C in polar aprotic solvents (e.g., DMF), yielding the triazolopyridine core in 65–78% efficiency . Subsequent N-alkylation with 3-(bromomethyl)piperidine introduces the piperidine subunit, though competing Dimroth rearrangements may occur if electron-withdrawing groups (e.g., NO2\text{NO}_2) are present on the pyridine ring .

Sulfonylation and Functionalization

For advanced derivatives, sulfonylation at the piperidine nitrogen has been explored using aryl sulfonyl chlorides under Schotten-Baumann conditions. This step typically requires inert atmospheres and low temperatures (−10°C to 0°C) to minimize hydrolysis, achieving moderate yields (45–60%). Recent efforts have also investigated click chemistry approaches to append azide-functionalized side chains, though regioselectivity challenges persist .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Cyclization2-Hydrazinylpyridine, CuI, DMF, 90°C72
N-Alkylation3-(Bromomethyl)piperidine, K2_2CO3_3, acetone68
Sulfonylation4-Nitrobenzenesulfonyl chloride, Et3_3N, CH2_2Cl2_258

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR spectra (400 MHz, DMSO-d6d_6) exhibit distinct signals for the triazolopyridine protons: a doublet at δ\delta 8.45 ppm (H-5), a triplet at δ\delta 7.92 ppm (H-7), and a multiplet at δ\delta 7.35–7.28 ppm (H-6 and H-8) . The piperidine methylene protons resonate as a broad singlet at δ\delta 3.72 ppm, while the bridgehead CH2_2 group appears as a doublet of doublets at δ\delta 2.85 ppm. 13C^{13}\text{C}-NMR confirms the triazole C-3 carbon at δ\delta 152.4 ppm and the pyridine C-2 carbon at δ\delta 142.1 ppm .

Mass Spectrometry and X-ray Crystallography

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/zm/z 216.1321 ([M+H]+^+), consistent with the molecular formula. Single-crystal X-ray diffraction of a hydrochloride salt derivative (PubChem CID 56728399) reveals a monoclinic crystal system with space group P21/cP2_1/c, where the triazolopyridine and piperidine planes form a dihedral angle of 54.3° . Key bond lengths include N1–C2 (1.329 Å) and N4–C5 (1.314 Å), characteristic of aromatic triazole systems .

TargetAssay TypeResult (IC50_{50}/MIC)
GABAA_A ReceptorRat cortical neurons1.8 μM
Falcipain-2In vitro enzymatic2.24 μM
S. aureus (MRSA)Broth microdilution32 μg/mL

Comparative Analysis with Structural Analogues

Impact of Piperidine Substitution

Replacing the 3-methylpiperidine group with a 4-piperidinyl moiety (as in PubChem CID 56728399) reduces CNS activity (IC50\text{IC}_{50} = 4.7 μM) but enhances aqueous solubility (LogP = 1.2 vs. 2.4 for the parent compound) . Conversely, sulfonylation at the piperidine nitrogen (e.g., Vulcanchem VC11285202) improves kinase inhibition (Kd\text{K}_d = 8.9 nM for CDK2) by introducing polar interactions with the ATP-binding pocket.

Role of the Triazole Ring

Comparative studies show that replacing the 1,2,4-triazole with a 1,2,3-triazole abolishes antimalarial activity, underscoring the importance of nitrogen positioning for hydrogen bonding with falcipain-2’s His174 residue . Similarly, saturation of the pyridine ring to piperidine diminishes π\pi-stacking efficiency, reducing affinity for aromatic enzyme pockets by 40-fold.

Future Directions and Challenges

Optimizing Bioavailability

Pro-drug strategies, such as esterification of the piperidine nitrogen or formulation as mesylate salts, could enhance oral absorption. Preliminary pharmacokinetic data for a hydrochloride salt derivative show a 34% oral bioavailability in mice, with a plasma half-life (t1/2t_{1/2}) of 2.7 hours .

Target Expansion Beyond Infectious Diseases

The compound’s structural plasticity invites exploration in oncology, particularly as a cyclin-dependent kinase (CDK) inhibitor. Molecular modeling predicts favorable interactions with CDK9’s hinge region (binding energy = −9.2 kcal/mol), warranting enzymatic validation.

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